
6-Acetamido-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetamido-3-oxohexanoate is a 3-oxo monocarboxylic acid anion. It derives from a hexanoate. It is a conjugate base of a 6-acetamido-3-oxohexanoic acid.
Aplicaciones Científicas De Investigación
Cancer Therapy Applications
2.1 Tumor-Targeted Prodrugs
One of the most significant applications of 6-acetamido-3-oxohexanoate is its role as a prodrug for delivering the anticancer agent 6-Diazo-5-oxo-l-norleucine (DON). Research has shown that prodrugs incorporating this compound can improve the therapeutic index of DON by enhancing its stability and preferential activation in tumor cells. For example, a study demonstrated that a prodrug variant (isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate) exhibited a 55-fold better tumor cell-to-plasma ratio compared to DON alone, leading to effective tumor cell proliferation inhibition without significant gastrointestinal toxicity .
2.2 Mechanism of Action
The mechanism by which this compound functions involves the selective inhibition of glutamine utilization in cancer cells. By mimicking glutamine, it effectively blocks key metabolic pathways essential for tumor growth. This selective targeting minimizes damage to normal tissues, addressing a major limitation seen with traditional glutamine antagonists like DON .
Metabolic Inhibition and Immunotherapy
3.1 Enhancing Immunotherapy Efficacy
Recent studies have indicated that prodrugs containing this compound can enhance the efficacy of immunotherapies, such as anti-PD-1 treatments. In preclinical models, these compounds not only delivered higher concentrations of active metabolites to tumors but also induced immunologic memory, allowing for better long-term responses against cancer .
3.2 Case Study: DRP-104
A notable case study involves DRP-104, which incorporates this compound as part of its structure. In trials, DRP-104 demonstrated significant tumor regression with minimal side effects compared to traditional therapies. Mice treated with this prodrug showed complete tumor regression and were able to reject subsequent tumor challenges, indicating robust immunological memory .
Summary of Findings
The applications of this compound primarily revolve around its use as a prodrug in cancer therapy and metabolic inhibition:
Application | Details |
---|---|
Cancer Therapy | Enhances delivery and efficacy of DON; improves tumor cell targeting and reduces side effects. |
Metabolic Inhibition | Blocks glutamine utilization in cancer cells; minimizes damage to normal tissues. |
Immunotherapy Enhancement | Boosts efficacy of anti-PD-1 therapies; induces immunologic memory leading to long-term benefits. |
Q & A
Basic Research Questions
Q. What enzymatic pathways synthesize 6-Acetamido-3-oxohexanoate, and how can these reactions be optimized for laboratory-scale production?
- Methodological Answer : this compound is synthesized via N6-acetyl-β-lysine transaminase (EC 2.6.1.65), which catalyzes the transamination of 6-acetamido-3-aminohexanoate and 2-oxoglutarate. Optimization involves:
- Cofactor Supplementation : Pyridoxal-5'-phosphate (PLP) is essential; maintain a 0.1–1.0 mM concentration to stabilize enzyme activity .
- pH and Temperature : Optimal activity occurs at pH 7.5–8.0 and 37°C. Use Tris-HCl buffer for pH stability.
- Substrate Ratios : A 1:1 molar ratio of 6-acetamido-3-aminohexanoate to 2-oxoglutarate minimizes byproduct formation.
- Monitoring : Track reaction progress via HPLC with UV detection at 210 nm (retention time: ~18.89 min) .
Q. How can this compound be reliably identified and quantified in complex biological matrices?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution LC-MS (e.g., Q-TOF) with electrospray ionization (ESI) in positive ion mode. The molecular ion [M+H]⁺ appears at m/z 186.0766 (calculated) with a mass error tolerance of ±2 ppm .
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient) resolves this compound from co-extracted metabolites .
- Quantification : Prepare a calibration curve using synthetic standards (purity ≥95%) and normalize peak areas against internal standards (e.g., deuterated analogs).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at –80°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles.
- pH Sensitivity : Degrades rapidly below pH 5.0; use neutral buffers (e.g., phosphate-buffered saline) for in vitro assays.
- Light Exposure : Protect from UV light to prevent keto-enol tautomerism. Use amber vials for long-term storage .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs) or computational modeling?
- Methodological Answer :
- KIEs : Substitute ¹⁴N with ¹⁵N in the amino group of 6-acetamido-3-aminohexanoate. Measure rate changes via stopped-flow spectroscopy to infer rate-limiting steps (e.g., proton transfer vs. bond cleavage) .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the reaction coordinate. Validate with experimental activation energies and isotopic labeling data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell-free vs. cellular), compound purity, and solvent effects. Use statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies .
- Dose-Response Validation : Replicate conflicting assays with standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal detection methods (e.g., fluorescence vs. luminescence) .
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). Prioritize factors with Pareto charts.
- Response Surface Methodology (RSM) : Apply central composite design to maximize yield and minimize impurities. Analyze via ANOVA to identify significant interactions (e.g., pH × temperature) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3 v/v) .
Q. What advanced spectroscopic techniques characterize the tautomeric forms of this compound in solution?
- Methodological Answer :
- NMR Spectroscopy : Acquire ¹H-¹³C HSQC and NOESY spectra in D₂O to detect keto-enol equilibria. Key signals: keto form (δC 208 ppm for C=O), enol form (δC 180 ppm for conjugated C-O) .
- IR Spectroscopy : Identify tautomers via carbonyl stretching frequencies: 1710–1740 cm⁻¹ (keto) vs. 1630–1660 cm⁻¹ (enol) .
Q. Data Presentation and Reproducibility
Q. What are best practices for documenting and reporting experimental protocols involving this compound?
- Methodological Answer :
- Detailed Methods : Specify enzyme batches (e.g., Sigma EC 2.6.1.65), instrument parameters (e.g., LC-MS collision energy), and raw data deposition (e.g., MetaboLights or PubChem) .
- Uncertainty Analysis : Report standard deviations (≥3 replicates) and confidence intervals (95%) for kinetic parameters (e.g., Kₘ, Vₘₐₓ). Use tools like GraphPad Prism for error propagation .
Propiedades
Fórmula molecular |
C8H12NO4- |
---|---|
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
6-acetamido-3-oxohexanoate |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-4-2-3-7(11)5-8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)/p-1 |
Clave InChI |
GICCYAKQXAHHKY-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCCC(=O)CC(=O)[O-] |
SMILES canónico |
CC(=O)NCCCC(=O)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.